Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate chemical properties
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold found in numerous biologically active agents. This document details the compound's structural features, physicochemical properties, and spectroscopic signature. Furthermore, it presents a thorough examination of its synthesis, chemical reactivity—with a focus on the utility of the tert-butoxycarbonyl (Boc) protecting group—and its critical role as a versatile intermediate in the development of complex pharmaceutical compounds. The insights provided are grounded in established synthetic protocols and mechanistic principles to support researchers in leveraging this valuable molecule for drug discovery and development.
Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold
The 1,6-naphthyridine ring system and its reduced derivatives are core structural motifs in a wide array of pharmacologically active molecules.[1][2] Their rigid, bicyclic structure serves as a conformationally restricted scaffold that can accurately position functional groups for optimal interaction with biological targets, such as enzymes and receptors. The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, in particular, offers a valuable three-dimensional geometry that is increasingly sought after in drug design.
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 259809-44-4) is the N-Boc protected form of this scaffold.[3] The introduction of the Boc group serves a dual purpose: it deactivates the secondary amine at the 6-position, preventing unwanted side reactions, and it enhances solubility in organic solvents, facilitating purification and handling.[4] More importantly, its acid-labile nature allows for its clean removal at a later synthetic stage, unmasking the amine for further elaboration. This makes the title compound a cornerstone intermediate for building complex molecular architectures, most notably demonstrated in the synthesis of potent Retinoid-related Orphan Receptor γt (RORγt) inverse agonists like TAK-828F.[5][6][7] This guide will explore the essential chemical properties that make this compound an indispensable tool for the modern synthetic chemist.
Physicochemical Properties and Structural Analysis
The structure consists of a fused pyridine and a tetrahydropyridine ring, with the nitrogen atom of the latter protected by a tert-butoxycarbonyl group. This combination dictates its physical properties and chemical reactivity.
| Property | Value | Source |
| CAS Number | 259809-44-4 | [3][8][9] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][9] |
| Molecular Weight | 234.29 g/mol | [9] |
| Appearance | Typically a solid | [3] |
| Purity | ≥97-99% (Commercially available) | [3][10] |
| Storage | Store in a cool, dry place | [3][11] |
The Boc group is sterically bulky and introduces rotational isomers (rotamers) due to restricted rotation around the carbamate C-N bond. This phenomenon can lead to peak broadening or the appearance of duplicate signals in NMR spectra at room temperature, a key diagnostic feature for chemists working with this and similar N-Boc protected compounds.[5][6]
Spectroscopic Characterization
While specific spectra for the parent compound are not detailed in the provided literature, data from closely related substituted analogs allow for an accurate prediction of its key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | ~8.0-8.5 ppm: Aromatic proton on the pyridine ring, adjacent to the nitrogen. ~6.7-7.2 ppm: Aromatic protons on the pyridine ring. ~4.5 ppm: Methylene protons (CH₂) adjacent to the Boc-protected nitrogen (position 5), often appearing as a broad singlet due to rotamers. ~3.6-3.8 ppm: Methylene protons (CH₂) at position 8. ~2.8-3.0 ppm: Methylene protons (CH₂) at position 7. ~1.5 ppm: A sharp singlet for the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | ~155 ppm: Carbonyl carbon of the Boc group. ~150-160 ppm: Aromatic carbons of the pyridine ring. ~110-140 ppm: Aromatic carbons of the pyridine ring. ~80 ppm: Quaternary carbon of the tert-butyl group. ~40-45 ppm: Aliphatic carbons of the tetrahydropyridine ring (C5, C8). ~28 ppm: Methyl carbons of the tert-butyl group. ~25-30 ppm: Aliphatic carbon of the tetrahydropyridine ring (C7). |
| IR (Infrared) | ~2975 cm⁻¹: C-H stretching (aliphatic). ~1690 cm⁻¹: Strong C=O stretching of the carbamate (Boc group). ~1590 cm⁻¹: C=N and C=C stretching of the pyridine ring. ~1160 cm⁻¹: C-O stretching. |
| MS (Mass Spec) | [M+H]⁺: Expected at m/z 235.14. [M-Boc+H]⁺: Fragment at m/z 135.09 (loss of the Boc group). [M-tBu+H]⁺: Fragment at m/z 179.08 (loss of the tert-butyl group). |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The observation of rotamers in solvents like CDCl₃ can complicate spectra, which are often simplified by analysis in DMSO-d₆ or at elevated temperatures.[5][6]
Synthesis and Purification
The synthesis of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves a two-stage process: formation of the core heterocyclic scaffold followed by protection of the secondary amine.
Stage 1: Formation of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core
Several strategies exist for constructing the core, with the Pictet-Spengler reaction being a classical and effective method.[5][6] Alternative modern approaches include cobalt-catalyzed [2+2+2] cyclizations, which offer efficient access to the scaffold from acyclic precursors.[12]
Caption: General synthetic workflow for the title compound.
Stage 2: N-Boc Protection Protocol
This step is crucial for rendering the molecule suitable for subsequent synthetic manipulations. The choice of base and solvent is key to achieving high yields and purity.
Expert Insight: The use of di-tert-butyl dicarbonate (Boc₂O) is standard for Boc protection. A mild base like triethylamine (TEA) or a stronger base like sodium hydroxide in a biphasic system can be employed. The reaction is typically robust and proceeds to completion at room temperature.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.5 eq), to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Chemical Reactivity and Synthetic Utility
The reactivity of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is dominated by two key features: the acid-labile Boc protecting group and the aromatic pyridine ring.
The Role and Cleavage of the Boc Group
The Boc group is a quintessential protecting group for amines due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) and its facile removal under acidic conditions.[4]
Deprotection Mechanism: The cleavage proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and the unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Deprotection Protocol:
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in a solvent such as dichloromethane (DCM).
-
Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M), at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Concentrate the mixture in vacuo. The resulting product is the salt of the amine (e.g., trifluoroacetate or hydrochloride salt). It can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Reactivity of the Aromatic Core
With the secondary amine protected, the pyridine ring becomes the primary site for further functionalization. This allows for the synthesis of a diverse library of derivatives. The title compound is a key intermediate that enables selective modification of the aromatic portion of the molecule.
Caption: Role as a key intermediate for diverse functionalization.
Examples of functionalization include:
-
Halogenation: Introduction of bromine or chlorine provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[10][13][14][15]
-
Nitration: Nitration followed by reduction allows for the installation of an amino group, a common pharmacophore element.[11][16]
-
Hydroxylation: Direct or indirect introduction of a hydroxyl group can modulate solubility and provide a point for further derivatization.[17][18]
Conclusion
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is more than a simple heterocyclic compound; it is a master key that unlocks access to a vast chemical space of potential drug candidates. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthesis make it a reliable starting material. The strategic use of the Boc protecting group enables chemists to perform selective modifications on the aromatic ring before revealing the secondary amine for the final construction of complex, high-value molecules. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance and utility of this versatile building block are set to increase even further.
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